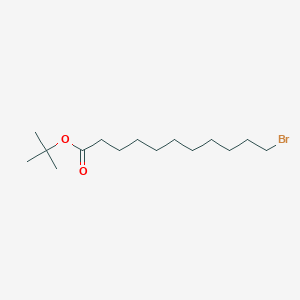

Tert-butyl 11-bromoundecanoate

CAS No.: 85216-74-6

Cat. No.: VC8003442

Molecular Formula: C15H29BrO2

Molecular Weight: 321.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85216-74-6 |

|---|---|

| Molecular Formula | C15H29BrO2 |

| Molecular Weight | 321.29 g/mol |

| IUPAC Name | tert-butyl 11-bromoundecanoate |

| Standard InChI | InChI=1S/C15H29BrO2/c1-15(2,3)18-14(17)12-10-8-6-4-5-7-9-11-13-16/h4-13H2,1-3H3 |

| Standard InChI Key | DIESFLMSMKQGRI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCCCCCCCCCBr |

| Canonical SMILES | CC(C)(C)OC(=O)CCCCCCCCCCBr |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 11-bromoundecanoate (C₁₅H₂₉BrO₂) features an 11-carbon aliphatic chain terminated by a bromine atom and a tert-butyl ester group. The ester moiety confers stability against hydrolysis, while the bromine atom enables nucleophilic substitution reactions, making the compound versatile for further derivatization .

Table 1: Key Molecular Properties

The compound’s 3D conformation, as modeled in PubChem, reveals a linear hydrocarbon chain with minimal steric hindrance, facilitating interactions in solution-phase reactions .

Synthesis and Industrial Production

Bromination of 10-Undecylenic Acid

The patent CN115433077A describes a two-stage reactor system for synthesizing 11-bromoundecanoic acid, the precursor to tert-butyl 11-bromoundecanoate . Key steps include:

-

Reaction Setup:

-

Optimized Conditions:

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Solvent Ratio (mass) | 4–6:1 (solvent:acid) |

| HBr Gas Flow | 70–75% to addition tower |

| Reaction Time | 8 hours (patent CN1100030C) |

| Yield | 96.04% |

Applications in Industrial and Pharmaceutical Contexts

Surfactants and Lubricants

The long alkyl chain and terminal bromine enable tert-butyl 11-bromoundecanoate to act as a precursor for:

-

Cationic Surfactants: Quaternization of the bromine atom with amines yields compounds with antimicrobial and emulsifying properties.

-

Biodegradable Lubricants: Transesterification with polyols produces esters with high thermal stability .

Pharmaceutical Intermediates

The compound’s reactivity supports its use in synthesizing:

-

Anticancer Agents: Coupling with heterocyclic amines via Buchwald-Hartwig amination.

-

Prodrugs: Enzymatic hydrolysis of the ester releases bioactive carboxylic acids in vivo .

Polymer Science

Incorporation into copolymers enhances material properties:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume